

# Ammothamnine (Oxymatrine): A Comprehensive Technical Guide

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# An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Alkaloid

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens and other related plants. It has a long history of use in traditional Chinese medicine and is gaining significant attention in modern pharmacological research due to its diverse therapeutic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxymatrine, details on experimental methodologies for their determination, and an exploration of its interaction with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and analysis.

# **Core Physical and Chemical Properties**

Oxymatrine presents as a white to off-white crystalline powder.[1][2][3] It is characterized by the following physical and chemical parameters, which are crucial for its handling, formulation, and development as a therapeutic agent.



**Identification and General Properties** 

Property	Value	Source(s)
Common Names	Oxymatrine, Ammothamnine, Matrine N-oxide	[4][5]
CAS Number	16837-52-8	[4][6][7][8][9]
Molecular Formula	C15H24N2O2	[1][4][6][7][9]
Appearance	White to off-white powder or crystalline powder	[1][2][3][10]
Odor	No odor to slight amber aroma	[1][11]

**Physicochemical Data** 

Property	Value	Source(s)
Molecular Weight	264.36 g/mol	[1][7][9]
Melting Point	199 - 208 °C	[1][7][9][12]
Boiling Point	572.8 °C (Predicted)	[7]
рКа	6.5 (Experimentally determined for the related compound Oxysophocarpine using RP-HPLC)	[13]
Topological Polar Surface Area	38.4 Ų	[1][5]

# **Solubility Profile**

Oxymatrine is known to be soluble in water.[1] Its solubility in various solvents is a critical factor for its formulation and delivery.



Solvent	Solubility	Source(s)
Water	Soluble, 10 mg/mL, 53 mg/mL	[1][2][14][15]
Ethanol	25 mg/mL, 33.3 mg/mL, 53 mg/mL	[2][8][14][15]
Methanol	Soluble, 53 mg/mL	[2][12][14]
DMSO	10 mg/mL, 53 mg/mL	[2][8][14][15]
DMF	10 mg/mL	[2][8]
Chloroform	Soluble	[11][12]
Benzene	Soluble	[11]
Acetone	Readily soluble	[11]
Petroleum Ether	Insoluble/Difficult to dissolve	[11][12]

### **Stability and Storage**

Proper storage is essential to maintain the integrity of Oxymatrine. It should be stored in a dry place, protected from light and moisture.[2][7] For long-term storage, a temperature of +4°C or between 2°C - 8°C is recommended.[2][7][12] Under these conditions, it is stable for at least two years.[2] In solution, it should be stored at -20°C for up to one month or -80°C for up to six months.[14][15] Environmental stability studies have shown that in an aquatic environment, the half-life of oxymatrine is estimated to be over 200 days, while in dry soil, the half-life is significantly shorter, ranging from 5.4 to 8.6 days.[12][16]

# **Experimental Protocols**

Detailed experimental protocols for the determination of the physicochemical properties of Oxymatrine are fundamental for quality control and research purposes. While specific, proprietary methods used by manufacturers are not publicly available, this section outlines the standard methodologies employed for such analyses.

## **Determination of Melting Point**



The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[4]

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of finely powdered, dry Oxymatrine is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[15]
- Apparatus: A melting point apparatus, such as a Mel-Temp or Thiele tube, is used. The
  capillary tube is attached to a thermometer, ensuring the sample is aligned with the
  thermometer bulb.[4][15][16]
- Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute near the expected melting point.[4]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4][16]

## **Determination of Solubility**

The "shake-flask" method is the traditional and most common technique for determining the equilibrium solubility of a compound.[10]

Methodology: Shake-Flask Solubility Method

- Preparation of Saturated Solution: An excess amount of Oxymatrine is added to a specific volume of the solvent (e.g., water, ethanol) in a sealed container.[10][17]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][14]
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[14]



 Quantification: The concentration of Oxymatrine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A standard calibration curve is used for accurate quantification.

# Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the identification, quantification, and purity assessment of Oxymatrine.

General HPLC Protocol for Oxymatrine Analysis

- Column: A reversed-phase C18 column is commonly used.[18][19]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or a solution of an ion-pairing agent like sodium heptanesulfonate) and an organic modifier like methanol or acetonitrile.[18][19][20] The pH of the aqueous phase is often adjusted to optimize separation.[19]
- Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[19]
- Detection: UV detection is performed at a wavelength where Oxymatrine exhibits significant absorbance, typically around 210 nm or 220 nm.[18][19]
- Quantification: The concentration of Oxymatrine is determined by comparing the peak area of the sample to that of a known standard.[18]

#### **Stability Testing**

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for Oxymatrine. These studies evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.

Methodology: ICH Guideline-Based Stability Study

 Batch Selection: Stability studies are performed on multiple batches of the substance to ensure consistency.



- Storage Conditions: Samples are stored under various conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[21][22]
- Testing Frequency: Samples are pulled at specific time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies) and tested for relevant quality attributes.[21][22]
- Analytical Tests: The testing includes assays for potency (e.g., by HPLC), purity (to detect
  and quantify degradation products), and physical characteristics (e.g., appearance, moisture
  content).[21]
- Data Evaluation: The data are evaluated to establish a re-test period or shelf life for the substance. A "significant change" is defined as a failure to meet the established specifications.[21]

## **Biological Activity and Signaling Pathways**

Oxymatrine exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-viral, and anti-cancer effects. [23][24][25] These effects are mediated through its interaction with various cellular signaling pathways. This section focuses on two well-documented pathways modulated by Oxymatrine: the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) and the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathways.

### Modulation of the TGF-β Signaling Pathway

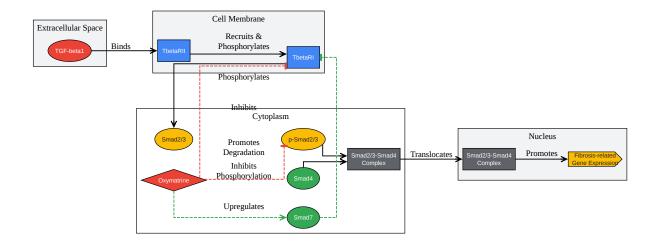
The TGF-β signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is often implicated in fibrosis. Oxymatrine has been shown to inhibit TGF-β1-induced fibrotic processes.[2][8]

#### Mechanism of Action:

- TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).
- The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.



- Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4.
- This Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as collagen.[6]
- Oxymatrine can interfere with this pathway by down-regulating the expression of TGF-β1, TβRI, and inhibiting the phosphorylation of Smad2 and Smad3.[2][25] It has also been shown to upregulate the inhibitory Smad, Smad7, which promotes the degradation of the TβRI and prevents R-Smad phosphorylation.[5][6]



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Figure 1. Oxymatrine's modulation of the TGF- $\beta$ /Smad signaling pathway.



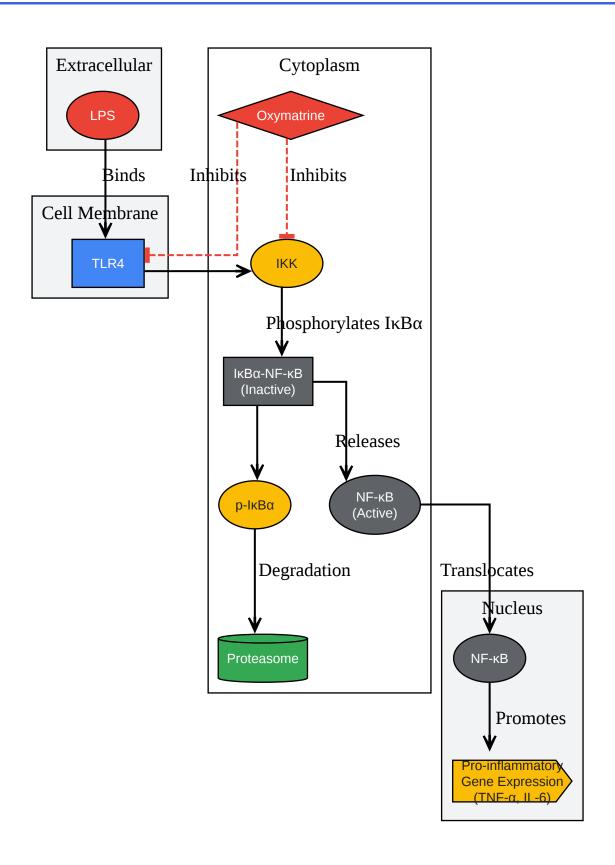
### Inhibition of the NF-kB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Oxymatrine has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[9][11]

#### Mechanism of Action:

- In its inactive state, NF-κB (a heterodimer typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.
- Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4
  (TLR4), trigger a signaling cascade that leads to the activation of the IkB kinase (IKK)
  complex.
- The IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
- The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.
- In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.
   [7]
- Oxymatrine can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[11] It may also act further upstream by inhibiting TLR4 signaling.[9]





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Figure 2. Oxymatrine's inhibition of the NF-kB signaling pathway.



#### Conclusion

Ammothamnine (Oxymatrine) is a multifaceted alkaloid with well-defined physical and chemical properties that are conducive to its development as a pharmaceutical agent. Its solubility in various solvents allows for diverse formulation strategies. The established analytical methods, particularly HPLC, provide robust means for its quality control. Furthermore, its ability to modulate key signaling pathways like TGF-β and NF-κB provides a molecular basis for its observed anti-fibrotic and anti-inflammatory effects, making it a compelling candidate for further research and clinical investigation in a variety of disease contexts. This guide serves as a foundational resource for professionals engaged in the exploration and development of this promising natural compound.

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